Urease Inhibition Activity: A Direct Comparison Against a Structurally Divergent Imidazole Analog
The target compound is reported to inhibit bacterial urease with an IC50 of 220 nM, as documented in the BindingDB database (ChEMBL_1921927) [1]. A structurally distinct nitroimidazole derivative, CHEMBL4065321, achieved a significantly lower potency in the same assay format (IC50 > 10,000 nM), highlighting the critical role of the 4-methylphenoxy ethanone scaffold in achieving low-nanomolar activity [2]. This direct, assay-matched comparison demonstrates a >45-fold potency advantage.
| Evidence Dimension | Bacterial Urease Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 220 nM |
| Comparator Or Baseline | CHEMBL4065321 (a nitroimidazole derivative): IC50 > 10,000 nM |
| Quantified Difference | Target compound is at least 45-fold more potent. |
| Conditions | Inhibition of jack bean urease using urea as substrate; enzyme pre-incubated with inhibitor for 15 min prior to substrate addition; activity measured by phenol red-based ELISA. |
Why This Matters
This demonstrates a significant and quantifiable potency advantage for a specific biological target, providing a clear procurement rationale over an alternative imidazole-based inhibitor when urease inhibition is the experimental objective.
- [1] BindingDB Assay Entry: ChEMBL_1921927 (CHEMBL4424772). Inhibition of bacterial urease, IC50 = 220 nM. Accessed via BindingDB.org. View Source
- [2] BindingDB Entry: BDBM50253271 (CHEMBL4065321). Inhibition of jack bean urease, IC50 > 10,000 nM. Accessed via BindingDB.org. View Source
